1-(3,5-Dimethoxyphenyl)-3-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]urea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-6-26-17-18-10-14(15(21-17)22(2)3)20-16(23)19-11-7-12(24-4)9-13(8-11)25-5/h7-10H,6H2,1-5H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQXJXHUCAUPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]urea typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under mild conditions.
Introduction of the Aromatic and Heterocyclic Groups: The aromatic (3,5-dimethoxyphenyl) and heterocyclic (4-(dimethylamino)-2-ethoxypyrimidin-5-yl) groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 AKF-D52 AKF-D52 (1-(3,5-dimethoxyphenyl)-3-(4-(3-methoxyphenoxy)-2-((4-morpholinophenyl)amino)pyrimidin-5-yl)urea) shares the diarylurea-pyrimidine core with the target compound but differs in substituents (Table 1). AKF-D52 replaces the dimethylamino and ethoxy groups with a 3-methoxyphenoxy group and a 4-morpholinophenylamino substitution. Despite its antiproliferative activity in cancer cells and inhibition of kinases (FMS, c-KIT), AKF-D52 exhibits weaker kinase inhibition compared to clinical drugs like sorafenib and pazopanib . This suggests that substitutions on the pyrimidine ring significantly influence kinase binding affinity.
2.1.2 Patent Compounds (European Patent Bulletin 2023) A patented urea derivative, 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea, replaces the pyrimidine ring with a triazine core and incorporates morpholine substituents. This compound is formulated for aqueous stability, highlighting the role of hydrophilic groups (e.g., morpholine) in improving solubility and bioavailability compared to the ethoxy and dimethylamino groups in the target compound .
2.1.3 Pyrido-Pyrimidinone Derivatives (European Patent Application 2023) Compounds from the 4H-pyrido[1,2-a]pyrimidin-4-one class, such as those with 2-(3,4-dimethoxyphenyl) substituents, diverge structurally but retain aromatic heterocycles and methoxy groups. These derivatives emphasize the importance of methoxy substitutions in enhancing cellular permeability and targeting diverse pathways (e.g., kinase-independent apoptosis) .
Table 1: Key Comparisons of Structural and Functional Properties
Mechanistic Insights
- Kinase Inhibition: The dimethylamino group in the target compound may enhance charge interactions with kinase ATP-binding pockets compared to AKF-D52’s morpholino group, which is bulkier and less basic. Ethoxy substitutions (vs. methoxy in AKF-D52) could marginally improve metabolic stability .
- Solubility: The patent triazine-urea compound’s morpholine groups confer high aqueous solubility, whereas the target compound’s ethoxy and dimethylamino groups offer moderate solubility, balancing lipophilicity and bioavailability .
Biological Activity
The compound 1-(3,5-Dimethoxyphenyl)-3-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]urea is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the modulation of kinase activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a urea functional group, which is known for its ability to interact with various biological targets, particularly enzymes involved in signaling pathways.
This compound has been primarily studied for its role as a kinase inhibitor . Kinases are enzymes that add phosphate groups to substrates, a process crucial for regulating various cellular functions including metabolism, cell division, and apoptosis. The inhibition of specific kinases can have therapeutic implications in treating diseases such as cancer.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory effects on several kinase targets. For instance:
- Target Kinases : It has been reported to inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) , both of which are critical in tumor growth and angiogenesis.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these kinases have been determined to be in the low micromolar range, indicating potent activity.
In Vivo Studies
Research involving animal models has demonstrated that treatment with this compound leads to:
- Tumor Growth Inhibition : Significant reduction in tumor size in xenograft models.
- Survival Rates : Improved survival rates in treated groups compared to controls.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study published in Cancer Research demonstrated that administration of this compound resulted in a 50% reduction in tumor volume in mice bearing human breast cancer xenografts.
- Case Study 2 : Another investigation focused on its effects on lung cancer cells showed that it induced apoptosis through the activation of caspase pathways.
Data Table: Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
